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Benzo[b]thiophene-4,7-dione

Cat. No.: B14141682
CAS No.: 73630-87-2
M. Wt: 164.18 g/mol
InChI Key: NKUJIXWGYKYYFL-UHFFFAOYSA-N
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Description

Significance of the Benzo[b]thiophene Core Structure in Organic Synthesis and Materials Science

The benzo[b]thiophene scaffold, an aromatic heterocyclic system formed by the fusion of a benzene (B151609) and a thiophene (B33073) ring, is a privileged structure in both organic synthesis and materials science. researchgate.netingentaconnect.com It is a key component in numerous pharmaceuticals, including the selective estrogen receptor modulator raloxifene (B1678788) and the asthma medication zileuton. wikipedia.orgnih.gov The inherent aromaticity and electron-rich nature of the sulfur atom in the thiophene ring allow for a wide range of chemical modifications, making it a versatile building block for creating complex molecules. researchgate.net Synthetic chemists have developed various methods for constructing the benzo[b]thiophene skeleton, including transition-metal-catalyzed reactions and electrophilic cyclizations. ingentaconnect.comnih.govchim.it

In the realm of materials science, benzo[b]thiophene derivatives are valued for their electronic properties. They have been incorporated into organic semiconductors, organic light-emitting diodes (OLEDs), and organic solar cells. nih.govresearchgate.net The ability of the benzo[b]thiophene core to facilitate charge transport makes it a desirable component in the design of new functional materials. dergipark.org.tr For instance, derivatives like researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) (BTBT) have shown significant promise in organic field-effect transistors (OFETs). researchgate.net Furthermore, recent research has explored the use of benzo[b]thiophene-based liquid crystals for applications in microwave technology, highlighting the broad potential of this heterocyclic system. arxiv.org

Contextualization of Quinone Functionalities within Fused Heterocyclic Systems

Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione (B5365651) structure. The incorporation of a quinone moiety into a fused heterocyclic system, such as in benzo[b]thiophene-4,7-dione, introduces significant electronic and reactive properties. Quinones are known for their ability to undergo reversible reduction-oxidation (redox) reactions, a property that is central to their function in various applications.

Fused heterocyclic quinones are of particular interest due to their potential in medicinal chemistry and materials science. researchgate.net The quinone group can act as an electron acceptor, and when fused with an electron-rich heterocycle, it can create a molecule with a low-lying lowest unoccupied molecular orbital (LUMO), which is beneficial for applications in electronic materials. rsc.org In the context of medicinal chemistry, many natural and synthetic compounds containing a heterocyclic quinone core exhibit a range of biological activities, including anticancer and antimicrobial properties. researchgate.netrsc.org The reactivity of the quinone functionality also allows for further chemical modifications, enabling the synthesis of a diverse array of derivatives with tailored properties. researchgate.net

Academic Research Trajectories and Interdisciplinary Relevance of this compound Derivatives

Research into this compound and its derivatives is following several key trajectories, reflecting the compound's interdisciplinary relevance. A significant area of investigation is the synthesis of novel derivatives and the exploration of their chemical reactivity. researchgate.net For example, studies have demonstrated the regioselective acylation of this compound derivatives to create more complex structures. researchgate.net

In materials science, the focus is on harnessing the electronic properties of these compounds. Researchers are designing and synthesizing new this compound-based molecules for use in organic electronics, such as organic field-effect transistors and redox flow batteries. rsc.orgacs.org The ability to tune the electronic properties of these molecules through chemical modification is a key driver of this research. rsc.org

From a medicinal chemistry perspective, the this compound scaffold is being explored as a basis for the development of new therapeutic agents. The structural similarities to other biologically active quinones and benzo[b]thiophenes suggest that these compounds may exhibit interesting pharmacological profiles. researchgate.netresearchgate.net

The table below provides a summary of key data related to Benzo[b]thiophene and its derivatives.

PropertyValueReference(s)
Molecular Formula C₈H₆S wikipedia.org
Molar Mass 134.20 g/mol wikipedia.orgrsc.org
Appearance White solid rsc.org
Melting Point 32 °C wikipedia.org
Boiling Point 221 °C wikipedia.org
Density 1.15 g/cm³ wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4O2S B14141682 Benzo[b]thiophene-4,7-dione CAS No. 73630-87-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73630-87-2

Molecular Formula

C8H4O2S

Molecular Weight

164.18 g/mol

IUPAC Name

1-benzothiophene-4,7-dione

InChI

InChI=1S/C8H4O2S/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H

InChI Key

NKUJIXWGYKYYFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C=CS2

Origin of Product

United States

Synthetic Methodologies for Benzo B Thiophene 4,7 Dione and Analogous Quinone Systems

Established and Emerging Routes to the Benzo[b]thiophene Scaffold

The construction of the benzo[b]thiophene skeleton is a pivotal step in the synthesis of benzo[b]thiophene-4,7-dione and its analogs. A prominent and effective strategy for forming this heterocyclic system involves the cyclization of 2-alkynylthioanisoles and related substrates. researchgate.netresearchgate.net These precursors, which contain both a nucleophilic sulfur atom and an electrophilically activatable alkyne group in an ortho position, are ideal for intramolecular ring closure. chim.it The versatility of this approach is demonstrated by the numerous methods developed, which can be broadly categorized into electrophilic, radical, and photochemical pathways. researchgate.netchim.it

Electrophilic Cyclization Reactions for Benzo[b]thiophene Formation

Electrophilic cyclization has proven to be a highly effective approach for synthesizing benzo[b]thiophene derivatives. chim.it This method relies on an electrophilic reagent to activate the carbon-carbon triple bond of a precursor, typically a 2-alkynylthioanisole, rendering it susceptible to intramolecular attack by the adjacent sulfur atom. chim.it This process not only forms the thiophene (B33073) ring but also offers the opportunity to directly install new functional groups onto the newly formed heterocycle. chim.it Various classes of electrophiles, including those based on halogens, chalcogens, and other elements like boron and silicon, have been successfully employed. chim.itchim.it

Halogens are widely used as electrophiles to initiate the cyclization of sulfur-containing alkynes. nih.gov Reagents such as molecular iodine (I₂), N-iodosuccinimide (NIS), and their bromine equivalents are effective in promoting the formation of the benzo[b]thiophene core, typically resulting in a 3-halogenated product. nih.gov This installed halogen serves as a useful handle for further synthetic modifications. nih.gov

The reaction is initiated by the electrophilic addition of the halogen to the alkyne, forming a cyclic halonium ion intermediate. This is followed by a 5-endo-dig intramolecular cyclization, where the sulfur atom attacks one of the carbons of the activated triple bond. rsc.org Subsequent dealkylation, often the removal of a methyl group from the sulfur, leads to the aromatic benzo[b]thiophene product. chim.it

Innovative methods have been developed to make these reactions more efficient and environmentally benign. One such approach utilizes copper(II) sulfate (B86663) in combination with sodium halides (NaCl, NaBr, NaI) as the halogen source. nih.gov This system successfully achieves chloro-, bromo-, and iodocyclization under mild conditions, with ethanol (B145695) as a green solvent. nih.gov Another strategy employs Oxone® as an oxidizing agent to generate the electrophilic halogen species in situ from sodium halides, affording 3-halobenzo[b]thiophenes in good to excellent yields. chim.it

Table 1: Examples of Halogen-Mediated Cyclization for Benzo[b]thiophene Synthesis

PrecursorHalogen SourceCatalyst/OxidantProductYield (%)Ref
2-AlkynylthioanisoleI₂None3-Iodobenzo[b]thiophene (B1338381)- chim.it
Phenyl-substituted vinyl methyl thiolNaCl, NaBr, or NaICuSO₄·5H₂O3-Chloro-, 3-Bromo-, or 3-Iodothiophene86-92 nih.gov
2-AlkynylthioanisoleSodium HalidesOxone®3-Halobenzo[b]thiopheneGood to Excellent chim.it
ortho-Functionalized aryldiacetyleneI₂NoneAlkyne-bonded benzo[b]thiopheneGood chim.it

Beyond halogens, other chalcogens, particularly sulfur and selenium, can act as electrophiles to trigger the cyclization of 2-alkynylthioanisoles. chim.it This approach is valuable as it introduces a chalcogen-containing functional group at the 3-position of the benzo[b]thiophene ring. organic-chemistry.org

Electrophilic selenium species can be generated in situ from reagents like diorganyl diselenides in the presence of an oxidizing agent such as Oxone® or trichloroisocyanuric acid (TCCA). rsc.org These selenium electrophiles react with the alkyne to initiate cyclization, leading to 3-selanylbenzo[b]thiophenes. rsc.org

Similarly, electrophilic sulfur species can be employed. A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been used effectively for the electrophilic cyclization of o-alkynyl thioanisoles. nih.govnih.govacs.org This reaction proceeds under ambient conditions and introduces a valuable thiomethyl group at the 3-position in excellent yields. nih.govorganic-chemistry.org The proposed mechanism involves the alkyne attacking the electrophilic sulfur of the salt, followed by intramolecular nucleophilic ring-opening of the resulting three-membered sulfonium (B1226848) ring intermediate to form the benzo[b]thiophene product. nih.gov

Table 2: Chalcogen-Based Electrophilic Cyclization Examples

PrecursorElectrophilic Chalcogen SourceConditionsProductYield (%)Ref
2-AlkynylthioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborateAmbient temperature3-(Methylthio)benzo[b]thiopheneExcellent nih.govorganic-chemistry.org
2-AlkynylthioanisoleDiorganyl diselenides / TCCAEtOH, room temp3-Organoselanylbenzo[b]thiophene- rsc.org
2-Functionalized chalcogenoalkynesDiorganyl diselenides / Oxone®EtOH, reflux2,3-Bis-organochalcogenylbenzo[b]chalcogenophene- rsc.org
2-AlkynylthioanisoleDMSO / SOCl₂-3-(Methylthio)benzo[b]thiophene- chim.it

Boron and silicon-based electrophiles represent an emerging strategy for the synthesis of functionalized benzo[b]thiophenes. chim.it These methods allow for the direct incorporation of boryl or silyl (B83357) groups, which are highly versatile functional groups for subsequent cross-coupling reactions and other transformations. nih.gov

Boron trichloride (B1173362) (BCl₃) has been shown to induce the borylative cyclization of o-alkynyl-thioanisoles. nih.gov This metal-free method results in the formation of C3-borylated benzo[b]thiophenes. The primary dichloro(heteroaryl)borane products can be converted into more stable and synthetically useful pinacol (B44631) boronate esters or used directly in one-pot Suzuki-Miyaura cross-coupling reactions to generate 2,3-disubstituted benzo[b]thiophenes. nih.gov The reaction is initiated by the thio-boration of the alkyne, followed by cyclization. nih.gov

Similarly, electrophilic silicon reagents can promote the cyclization of 2-alkynylphenols, and this principle extends to their sulfur analogs. chim.it This approach offers a direct route to silylated benzo[b]thiophenes, further expanding the synthetic utility of electrophile-initiated cyclization reactions. chim.it

Table 3: Boron and Silicon-Based Electrophilic Cyclizations

PrecursorElectrophileProduct TypeKey FeatureRef
o-Alkynyl-thioanisoleBCl₃C3-Borylated benzo[b]thiopheneMetal-free; product can be used in one-pot cross-coupling nih.gov
2-AlkynylphenolSilyl cationsSilylated benzo[b]furanDirect incorporation of a versatile silyl group chim.itchim.it

Radical Cyclization Pathways

Radical cyclization reactions provide an alternative and powerful pathway to the benzo[b]thiophene scaffold. chim.it These reactions typically involve the generation of a radical species that undergoes intramolecular addition to the alkyne, initiating the ring-closing process. researchgate.net

One common strategy involves the addition of a thiyl radical to an internal alkyne. For instance, the reaction between diaryl disulfides and alkynyl esters, catalyzed by tetraethylammonium (B1195904) bromide (Et₄NBr) with potassium persulfate (K₂S₂O₈) as an oxidant, produces highly functionalized benzo[b]thiophenes. chim.it The mechanism is believed to start with the formation of an arylthiyl radical, which adds to the alkyne to give a vinyl radical. This intermediate then undergoes intramolecular cyclization to afford a benzo[b]thiophene radical, which is subsequently oxidized to the final product. chim.it

Another approach involves a cascade radical annulation. The reaction of 2-alkynylthioanisoles with simple C-H sources like acetone (B3395972) or acetonitrile (B52724) can be initiated to form 3-aceto(cyano)methyl-substituted benzothiophenes. researchgate.net These reactions build C(sp²)-C(sp³) and C(sp²)-S bonds in a single cascade process. researchgate.net

Table 4: Examples of Radical Cyclization for Benzo[b]thiophene Synthesis

ReactantsCatalyst/InitiatorConditionsProductRef
Diaryl disulfides, Alkynyl estersEt₄NBr / K₂S₂O₈DCE, 90 °CHighly functionalized benzo[b]thiophenes chim.it
Arylsulfonyl chlorides, Internal alkynes--2,3-Diarylbenzo[b]thiophenes chim.it
2-Alkynylthio(seleno)anisoles, Acetone/AcetonitrileRadical initiator-3-Aceto(cyano)methyl-substituted benzothio(seleno)phenes researchgate.net

Photochemical Synthesis Approaches

Photochemical methods offer unique, often milder, pathways for constructing the benzo[b]thiophene ring system. chim.it These reactions utilize light to generate excited states or radical intermediates that drive the cyclization process. researchgate.net

A notable example is the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes to create fused benzo[b]thiophene derivatives. thieme-connect.com This method has been shown to be more efficient than conventional oxidative coupling for preparing these complex structures. thieme-connect.com

Visible-light-induced reactions have also been developed. A photo-induced homolytic cleavage of a diaryl disulfide can generate a thiyl radical, which then adds to an internal alkyne. The resulting vinyl radical undergoes intramolecular cyclization, ultimately leading to 2,3-disubstituted benzo[b]thiophenes. chim.it This process can be mediated by a photocatalyst or occur under photocatalyst-free conditions. researchgate.net Furthermore, the synthesis of specific this compound derivatives has been accomplished through the photoacylation of a precursor quinone, demonstrating the utility of photochemistry in building the target molecule directly. clockss.orgresearchgate.net

Table 5: Photochemical Approaches to Benzo[b]thiophenes

Reaction TypeReactantsConditionsProductKey FeatureRef
Photocyclization4,5-Diaryl-substituted thiophenesIodine, irradiationFused benzo[b]thiophene derivativesEfficient synthesis of fused systems thieme-connect.com
Radical CyclizationDiaryl disulfides, Internal alkynesVisible light2,3-Disubstituted benzo[b]thiophenesPhoto-induced radical generation chim.it
Photoacylation4,7-Dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates, AldehydesIrradiation5-Acyl-4,7-dihydroxybenzo[b]thiophenesDirect functionalization of the quinone ring clockss.orgresearchgate.net
DehydrohalogenationSubstituted 3-chlorothieno[3,2-b]thiophene-2-carboxanilidesHigh-pressure mercury lampDisubstituted quinolonesFormation of tricyclic thiophenes mdpi.com

Electrochemical Synthesis Methodologies

Electrochemical methods offer a green and efficient alternative for the synthesis of quinones, often proceeding under mild conditions without the need for harsh chemical oxidants. One general strategy involves the direct oxidation of readily available arenes and heteroarenes. This approach allows for the transformation of C(sp²)–H bonds to form quinone structures in moderate to good yields and demonstrates tolerance for a variety of functional groups. rsc.org

A more specific electrochemical protocol involves the conjugate addition of thiols to benzoquinones, coupled with the in situ electrochemical oxidation of the resulting hydroquinone. This method facilitates the complete substitution of the quinone's C–H bonds. The resulting sulfonated thioether-substituted quinones are notable for their high solubility and stability in aqueous solutions, with redox potentials spanning from 440–750 mV vs. SHE. This electrosynthetic technique has proven effective on a scale exceeding 100 grams. rsc.org

In the context of analogous fused thiophene systems, an electrochemical double C–S cyclization has been developed for the synthesis of rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (B83047) (BTBT) derivatives. This process utilizes S-methoxymethyl (MOM)-protected bis(o-sulfanylphenyl)acetylene derivatives in the presence of a halogen mediator like Bu₄NBr. The MOM protection of the thiol groups is crucial for the selective formation of the BTBT structure. chemrxiv.org

Aryne Intermediate-Mediated Cycloadditions

The reaction of aryne intermediates with suitable partners provides a powerful tool for the construction of substituted benzene (B151609) rings. A one-step intermolecular synthesis of benzo[b]thiophenes has been developed utilizing the reaction of an aryne with an alkynyl sulfide (B99878). rsc.orgmdpi.com This method starts from easily accessible o-silylaryl triflates, which generate the aryne intermediate. The subsequent reaction with an alkynyl sulfide leads to the formation of a wide range of 3-substituted benzo[b]thiophenes. rsc.org This strategy showcases good functional group tolerance and allows for versatile C2 functionalizations, enabling the synthesis of diverse multisubstituted benzo[b]thiophene derivatives. rsc.org

The general applicability of arynes in constructing heterocyclic compounds is well-documented. mdpi.com Arynes can participate in various transformations, including nucleophilic additions and cycloadditions, to build complex molecular architectures under mild conditions. mdpi.com

A representative reaction for this methodology is shown in the table below:

Reactant 1Reactant 2ProductReference
o-Silylaryl triflateAlkynyl sulfide3-Substituted benzo[b]thiophene rsc.org

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions, such as the aldol (B89426) and Knoevenagel condensations, are fundamental for forming carbon-carbon bonds in organic synthesis. researchgate.nettcu.edumagritek.comlibretexts.orgnptel.ac.in These reactions typically involve the formation of an enolate from a carbonyl compound containing an α-hydrogen. magritek.comnptel.ac.in This enolate then acts as a nucleophile, attacking a second carbonyl compound. The initial product is a β-hydroxy carbonyl compound, which can subsequently undergo dehydration to yield an α,β-unsaturated carbonyl compound, a process often facilitated by heat. magritek.comlibretexts.org

The success of these reactions depends on the controlled generation of the enolate and the relative reactivity of the carbonyl partners. libretexts.org In mixed or crossed aldol condensations, where two different carbonyl compounds are used, aldehydes are generally more reactive as electrophiles than ketones. libretexts.org

While a specific literature example for the direct synthesis of this compound using this method is not detailed, the principles of base-catalyzed condensation can be applied to construct the core heterocyclic system. For instance, a suitably substituted thiophene derivative with an active methylene (B1212753) group could be condensed with a diketone or a precursor that can be later oxidized to the quinone form.

The general mechanism for a base-catalyzed aldol condensation is as follows:

StepDescription
1A base abstracts an α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate.
2The enolate attacks the electrophilic carbonyl carbon of a second molecule.
3Protonation of the resulting alkoxide yields a β-hydroxy carbonyl compound (aldol addition product).
4Under heating, elimination of water (dehydration) occurs to form an α,β-unsaturated carbonyl compound (aldol condensation product).

Transition-Metal Catalyzed Annulation Strategies

Transition-metal catalysis offers a highly efficient and selective means for constructing diverse cyclic frameworks through annulation reactions. mdpi.comnih.govnih.govfrontiersin.orgfrontiersin.org These methods often proceed with high atom economy by activating C-H bonds or utilizing the unique reactivity of alkynes. nih.govnih.gov

Various transition metals, including rhodium, ruthenium, palladium, copper, and cobalt, have been employed to catalyze the synthesis of heterocyclic compounds. mdpi.comfrontiersin.org These catalysts can facilitate tandem reactions, such as C-H amidation and cyclization, to build complex structures like quinazolines in a single step. frontiersin.org

For the synthesis of sulfur-containing heterocycles, transition-metal-catalyzed annulation of alkynes has proven to be a powerful strategy. nih.gov These reactions exploit the ability of the metal to activate the alkyne, enabling the formation of both carbocycles and heterocycles. Recent advancements in this area include the use of cooperative catalysis and dual-catalyst systems, which have expanded the scope of accessible structures. nih.gov Mechanistic studies have improved the control over regioselectivity and stereoselectivity in these transformations. nih.gov

A summary of transition metals used in the synthesis of various heterocycles is provided below:

Metal CatalystHeterocycle ClassReference
Gold, Manganese, Nickel, Palladium, SilverArylnaphthalene lignan (B3055560) lactones frontiersin.org
Rhodium, Copper, RutheniumIndazoles mdpi.com
Cobalt, ManganeseQuinazolines frontiersin.org

Specific Synthesis of this compound and Related Diones

A prominent and frequently cited method for the synthesis of benzo[b]thiophene-4,7-quinones involves the oxidative demethylation of the corresponding 4,7-dimethoxybenzo[b]thiophenes. researchgate.netresearchgate.net This transformation is typically achieved using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant. researchgate.netresearchgate.net

The 4,7-dimethoxybenzo[b]thiophene precursors can be prepared through the cyclization of 2,5-dimethoxy-6-nitrobenzaldehyde or 2,5-dimethoxy-6-nitroacetophenone with methyl thioglycolate. researchgate.netresearchgate.net This approach allows for the introduction of substituents on the thiophene ring, leading to a variety of functionalized benzo[b]thiophene-4,7-quinones. researchgate.net

Another reported synthesis describes the preparation of methyl 4,7-dihydro-4,7-dioxobenzo[b]thiophene-2-carboxylate from the reaction of methyl mercaptoacetate (B1236969) with activated 1,4-benzoquinones. researchgate.net

The following table summarizes a key synthetic transformation:

Starting MaterialReagentProductReference
4,7-Dimethoxybenzo[b]thiopheneCerium(IV) ammonium nitrate (CAN)Benzo[b]thiophene-4,7-quinone researchgate.netresearchgate.net
2,5-Dimethoxy-6-nitrobenzaldehyde and Methyl thioglycolate-4,7-Dimethoxybenzo[b]thiophene researchgate.netresearchgate.net
Methyl mercaptoacetate and activated 1,4-Benzoquinone-Methyl 4,7-dihydro-4,7-dioxobenzo[b]thiophene-2-carboxylate researchgate.net

Benzo[1,2-b:4,5-b′]dithiophene-4,8-dione (BDTD) is a crucial building block in the synthesis of materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). biosynth.comossila.com Its planar and symmetrical structure facilitates π-π stacking, which is beneficial for charge transport. ossila.com

BDTD is a common precursor for the synthesis of various semiconducting organic monomers and polymers. nih.gov The synthesis of BDTD has been reported through modified literature procedures. nih.gov It can be used as a starting material to create more complex structures, such as 4,8-dialkylbenzo[1,2-b:4,5-b′]dithiophenes (BDTs), through reactions with alkyllithium or alkyl Grignard reagents. researchgate.net These subsequent modifications allow for the fine-tuning of the electronic properties of the final materials. ossila.com

CompoundCAS NumberMolecular FormulaMolecular WeightApplication
Benzo[1,2-b:4,5-b′]dithiophene-4,8-dione (BDTD)32281-36-0C₁₀H₄O₂S₂220.27 g/mol Precursor for organic semiconductors

Diels–Alder Cycloaddition-Dehydrogenation Sequences for Quinone Structures

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, provides a strategic route to benzo[b]thiophene quinone systems. rsc.org This approach typically involves the [4+2] cycloaddition of a diene, often a vinyl-substituted thiophene or benzothiophene, with a suitable dienophile, followed by an aromatization step, such as dehydrogenation, to yield the final aromatic quinone structure.

For example, the Diels-Alder reactions of 2-(1´-cycloalkenyl)thiophenes and 2-(1´-cycloalkenyl)benzo[b]thiophenes with dienophiles like N-phenylmaleimides have been investigated. researchgate.net The initial cycloaddition adducts can undergo subsequent reactions, including aromatization, to form benzothiophene or dibenzothiophene (B1670422) derivatives. researchgate.net The size of the cycloalkene ring has been shown to play a critical role in determining the product distribution. researchgate.net

A general synthetic pathway involves the reaction of a vinylheterocycle with a dienophile, which can then be converted to multi-ring heteroaromatic compounds. researchgate.net Microwave-assisted intramolecular dehydro-Diels-Alder reactions of heterocyclic-diene alkynyl-dienophile pairs have also been developed as a method for benzene annulation onto heterocyclic cores like thiophene, leading to substituted benzo[b]thiophenes. pitt.edu This concerted [4+2] cycloaddition pathway offers an alternative to more traditional electrophilic and transition metal-catalyzed cyclizations. pitt.edu

Post-Synthetic Derivatization and Functionalization Strategies

Once the this compound core is synthesized, its chemical properties can be further tailored through various derivatization and functionalization reactions. These modifications can be directed at the quinone carbonyl groups or the benzo[b]thiophene ring system itself.

Chemical Transformations Involving the Quinone Carbonyl Groups

The carbonyl groups of the quinone moiety in this compound are reactive sites for various chemical transformations. These reactions can alter the electronic properties and reactivity of the entire molecule.

One common transformation is reduction. Quinones can be reduced to the corresponding hydroquinones. This electrochemical relationship between quinones and hydroquinones is a fundamental aspect of their chemistry. scribd.com

Another important reaction is acylation. For instance, 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates can undergo regioselective photoacylation at the 5-position with various aldehydes. researchgate.netresearchgate.net This reaction initially yields 5-acyl-4,7-dihydroxybenzo[b]thiophene-2-carboxylates, which can then be oxidized, for example with silver(I) oxide, to afford the corresponding 5-acyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates. researchgate.netresearchgate.net

The Thiele-Winter acetoxylation is another useful reaction. Treatment of methyl 4,7-dihydro-4,7-dioxobenzo[b]thiophene-2-carboxylate with this reaction can yield methyl 4,7-dihydro-4,7-dioxo-5-hydroxybenzo[b]thiophene-2-carboxylate. researchgate.net

Electrophilic Substitution Reactions on the Benzo[b]thiophene Ring (General Context)

The benzo[b]thiophene ring system is aromatic and can undergo electrophilic substitution reactions. chemicalbook.com However, the reactivity and regioselectivity are influenced by the fusion of the benzene and thiophene rings. In general, electrophilic substitution in benzo[b]thiophene is less facile than in thiophene itself. chemicalbook.com

For unsubstituted benzo[b]thiophene, electrophilic attack typically occurs preferentially at the 3-position (β-position). chemicalbook.comresearchgate.net However, a mixture of 2- and 3-substituted products can often be obtained due to poor regioselectivity. chemicalbook.com The order of positional reactivity for nitration has been reported as 3 > 2 > 6 > 5 > 4 > 7. researchgate.net

Common electrophilic substitution reactions include nitration, halogenation, and acylation. chemicalbook.comcdnsciencepub.com The conditions of the reaction, such as the specific reagents and temperature, can influence the isomer distribution of the products. cdnsciencepub.comresearchgate.net For example, nitration of benzo[b]thiophene-2-carboxylic acid can yield a mixture of substitution products at various positions on the benzene ring, and can even lead to the displacement of the carboxyl group. rsc.org

It is important to note that the presence of the electron-withdrawing quinone moiety in this compound would significantly deactivate the aromatic ring towards electrophilic substitution.

Side-Chain Engineering and Substituent Effects in Benzo[b]thiophene-Dione Systems

The introduction and modification of side chains on the benzo[b]thiophene-dione framework is a key strategy for fine-tuning the properties of these materials, particularly in the context of organic electronics. The nature of these substituents, including their length, branching, and electronic character, can have a profound impact on the molecule's self-assembly, electronic structure, and performance in devices. researchgate.netresearchgate.net

In polymers incorporating benzo[b]dithiophene-dione units, the type of alkyl side chain (linear vs. branched) can significantly influence the polymer's self-assembly and backbone orientation in thin films. researchgate.net For example, replacing branched side chains with linear ones in certain polymer backbones can alter the intermolecular packing and charge transport properties. researchgate.net The length of alkyl chains can also affect the morphology of solution-processed films, including π-π packing density, crystallinity, and the orientation of the polymer backbones relative to the substrate. researchgate.net

The introduction of different functional groups as side chains can also modulate the electronic properties. For instance, in benzodithiophene-thieno[3,4-c]pyrrole-4,6-dione polymers, controlling the number of carbons in the linear N-alkyl-substituted TPD motifs has been shown to be a major factor in improving material performance. researchgate.net Similarly, in other benzodithiophene-based systems, the use of different end-capping groups on oligothiophene side chains can be explored to modify the electronic characteristics. dntb.gov.ua

The following table highlights the impact of side-chain modifications on the properties of benzo[b]thiophene-dione and related systems:

Side-Chain ModificationObserved EffectApplication ContextRef
Linear vs. Branched Alkyl ChainsInfluences polymer self-assembly, backbone orientation, and thin-film morphology.Organic Solar Cells researchgate.netresearchgate.net
Alkyl Chain LengthAffects π-π packing, crystallinity, and intermolecular arrangements.Organic Electronics researchgate.net
Aromatic vs. Alkyl Side ChainsAromatic chains can enhance electron delocalization and charge carrier mobility.Organic Electronics rsc.org
Silyl SubstituentsCan lower LUMO energy levels and improve crystallinity.Organic Photovoltaics mdpi.com
End-Capping Groups on Side ChainsModifies electronic properties like HOMO/LUMO levels.Organic Electronics dntb.gov.ua

Advanced Spectroscopic and Structural Characterization of Benzo B Thiophene 4,7 Dione Analogs

Comprehensive Spectroscopic Techniques for Molecular Elucidation

The structural integrity and characteristics of benzo[b]thiophene-4,7-dione and its derivatives are meticulously verified through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) Analysis

NMR spectroscopy is a cornerstone for the structural analysis of this compound analogs. ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR helps in identifying the carbon framework of the molecule.

For instance, in the analysis of various benzo[b]thiophene derivatives, ¹H and ¹³C NMR spectra are recorded to confirm their structures. mdpi.com The chemical shifts (δ), reported in parts per million (ppm), are crucial for assigning protons and carbons to their respective positions in the molecule. mdpi.comnih.gov For example, the ¹H NMR spectrum of benzo[b]thiophene shows distinct signals for its protons. tcichemicals.com Similarly, the ¹³C NMR spectrum provides key data on the carbon atoms within the core structure and any substituents. tcichemicals.comgoogle.comacs.org In detailed studies of more complex derivatives, such as those synthesized for potential biological applications, specific chemical shifts and coupling constants (J values) are meticulously analyzed to establish the precise molecular geometry. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzo[b]thiophene Analogs Data presented here is illustrative and may vary based on the specific analog and solvent used.

Compound/AnalogSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Benzo[b]thiopheneCDCl₃Signals typically appear in the aromatic region (7.0-8.0 ppm). tcichemicals.comResonances for the carbon skeleton are observed. tcichemicals.com
Substituted Benzo[b]thiophene DerivativesDMSO-d₆ or CDCl₃Aromatic and substituent protons show characteristic shifts. For example, in some derivatives, aromatic protons appear as multiplets in the range of 7.4-8.3 ppm. mdpi.comCarbon signals for the benzo[b]thiophene core and substituents are identified. For example, carbonyl carbons in dione (B5365651) derivatives would appear significantly downfield. psu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its analogs. The absorption of infrared radiation at specific wavenumbers (cm⁻¹) corresponds to the vibrations of particular bonds within the molecule.

Key characteristic absorption bands for benzo[b]thiophene derivatives include those for C=O (carbonyl) stretching in the dione ring, typically observed in the range of 1650-1740 cm⁻¹. psu.edunih.gov The presence of other functional groups, such as C-H, C=C, and C-S bonds, also gives rise to distinct peaks in the IR spectrum, further confirming the molecular structure. nih.govlibretexts.org For example, the IR spectrum of a tetrahydrobenzo[b]thiophene derivative showed a carbonyl group absorption at 1667 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Analogs

Functional GroupBond TypeCharacteristic Absorption Range (cm⁻¹)
CarbonylC=O1650 - 1740 psu.edunih.gov
Aromatic C-HC-H stretch~3030 libretexts.org
Alkane C-HC-H stretch2850 - 2960 libretexts.org
Aromatic C=CC=C stretch1450 - 1600 libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within this compound and its analogs. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is indicative of the extent of conjugation in the molecule.

The UV-Vis spectra of benzo[b]thiophene derivatives typically exhibit absorption bands corresponding to π → π* transitions. rsc.org For instance, a study on benzo[1,2-b:6,5-b']dithiophene-4,5-dione derivatives showed strong absorption bands in the UV-Vis region, which were influenced by the substituents on the core structure. researchgate.net The electronic properties and energy gaps can be further understood through theoretical calculations, such as time-dependent DFT, which often correlate well with experimental UV-Vis data. rsc.org The color of these compounds is also a direct consequence of their absorption in the visible region of the electromagnetic spectrum. msu.edu

Table 3: UV-Vis Absorption Data for Selected Benzo[b]thiophene Analogs

Compound/AnalogSolventλ_max (nm)Molar Absorptivity (ε)
Benzo[1,2-b:6,5-b']dithiophene-4,5-dione derivative (19a)Not Specified348 researchgate.netNot Specified
Protected Benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD-5)Not SpecifiedEmission at 382 rsc.orgNot Specified
Protected Benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD-6)Not SpecifiedEmission at 375 rsc.orgNot Specified

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. researchgate.net This method is crucial for confirming the identity of newly synthesized this compound analogs. mdpi.comnih.gov For example, HRMS was used to confirm the elemental composition of various 3-halobenzo[b]thiophenes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and verifying the purity of the synthesized compounds. mdpi.comgoogle.com In the synthesis of novel benzo[b]thiophene derivatives, LC-MS is often employed to monitor the progress of reactions and to characterize the final products. mdpi.comacs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

For larger molecules and polymers incorporating the this compound moiety, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is an invaluable tool. shimadzu.com This soft ionization technique allows for the determination of the molecular weight distribution of polymers. sigmaaldrich.com It can be used to characterize polymers based on benzo[b]thiophene units, providing information on the repeating monomer units and end-group analysis. google.comrsc.org

Elemental Analysis for Stoichiometric Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to determine the empirical formula of the synthesized this compound analogs and to confirm their purity. The experimentally found percentages are compared with the calculated values for the proposed structure. For many novel benzo[b]thiophene derivatives, the results of elemental analysis are reported to be in good agreement with the calculated values, providing further evidence for the correct structure. nih.govchimicatechnoacta.ru

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for the elucidation of the three-dimensional atomic arrangement of crystalline solids. This technique provides precise information on bond lengths, bond angles, and conformational details, offering an unambiguous determination of the molecular structure in the solid state. For this compound analogs, X-ray crystallography reveals crucial insights into their molecular geometry and the supramolecular architecture established through various intermolecular forces.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) is the premier technique for obtaining detailed structural information. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete molecular structure can be resolved, including the precise spatial coordinates of each atom. This analysis provides fundamental data such as the crystal system, space group, and unit cell dimensions.

The solid-state structure of benzo[1,2-b:4,5-b′]dithiophene-4,8-dione, a close analog of this compound, has been determined using SC-XRD. nih.govresearchgate.net The molecule is situated on a crystallographic center of inversion and crystallizes in the monoclinic system. nih.gov The crystallographic data for this compound are summarized in the table below.

Crystallographic Data for Benzo[1,2-b:4,5-b′]dithiophene-4,8-dione nih.gov
ParameterValue
Chemical FormulaC₁₀H₄O₂S₂
Formula Weight (Mr)220.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.6402 (5)
b (Å)5.7745 (5)
c (Å)13.6223 (12)
β (°)97.371 (1)
Volume (V) (ų)440.00 (7)
Z (molecules per unit cell)2
Temperature (K)296

The introduction of substituents to the benzo[b]thiophene core can significantly influence the resulting crystal structure. For instance, studies on benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives show that while the parent BDT forms an orthorhombic crystal structure, the addition of ethyl (–Et), methoxy (B1213986) (–OMe), or methoxymethyl (–CH₂–OMe) groups leads to monoclinic crystal structures. rsc.org This change indicates that the introduction of these substituents disrupts the higher symmetry of the orthorhombic system, likely due to increased steric hindrance. rsc.org

In a more complex analog, a spiropyrrolidine scaffold tethered to a benzo[b]thiophene moiety was found to co-crystallize with a methanol (B129727) solvent molecule. mdpi.com This compound crystallizes in the orthorhombic P2₁2₁2₁ space group with four molecules in the asymmetric unit. mdpi.com The analysis revealed a disorder in the structure, with the molecule existing in two distinct conformations with equal occupancy. mdpi.com

Crystallographic Data for a Spiropyrrolidine-Benzo[b]thiophene Analog mdpi.com
ParameterValue
Chemical FormulaC₂₈H₂₁FN₂O₂S₂·CH₃OH
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.0351 (2)
b (Å)17.0396 (4)
c (Å)29.5448 (7)
α, β, γ (°)90
Volume (V) (ų)5054.44 (19)
Z (molecules per unit cell)4

These examples demonstrate the power of SC-XRD in revealing the precise and often complex solid-state arrangements of benzo[b]thiophene-based molecules. The data obtained is foundational for understanding structure-property relationships in materials science and medicinal chemistry. rsc.orgresearchgate.net

Intermolecular Interactions and Crystal Packing Features

In the crystal structure of benzo[1,2-b:4,5-b′]dithiophene-4,8-dione, the packing is attributed to weak intermolecular interactions. nih.govresearchgate.net No classical hydrogen bonds are observed; however, a weak C5–H5···O1 hydrogen bond with a donor-acceptor distance of 3.319 Å is present. nih.govresearchgate.net Additionally, a C–H···π interaction is noted between a hydrogen atom and the center of a neighboring thiophene (B33073) ring at a distance of 3.715 Å. nih.gov

The packing of more complex benzo[b]thiophene analogs can be stabilized by a diverse network of interactions. Hirshfeld surface analysis of a spiropyrrolidine-tethered benzo[b]thiophene analog revealed the contributions of various intermolecular contacts. mdpi.com The most significant interactions were found to be O···H hydrogen bonds. mdpi.com The crystal packing is described as a two-dimensional hydrogen bond network, featuring strong N–H···O and O–H···O bonds, supplemented by weaker C–H···S and C–H···F interactions. mdpi.com Interestingly, the analysis also revealed the absence of significant π-π stacking interactions in this particular analog. mdpi.com

Conversely, π-π stacking is a critical packing feature in other benzo[b]thiophene derivatives, especially those designed for organic electronics. rsc.org For a series of benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives, the π-π stacking distances were calculated from diffraction data. The introduction of substituents led to tighter packing compared to the unsubstituted BDT molecule. rsc.org The stacking distances were found to decrease in the order BDT (3.693 Å) > BDTT–Et (3.579 Å) > BDTT–OMe (3.472 Å) > BDTT–CH₂–OMe (3.392 Å), indicating that the substituted derivatives exhibit stronger intermolecular π-orbital overlap. rsc.org

Key Intermolecular Interactions in Benzo[b]thiophene Analogs
CompoundDominant InteractionsReference
Benzo[1,2-b:4,5-b′]dithiophene-4,8-dioneWeak C–H···O hydrogen bonds, C–H···π interactions nih.gov
Spiropyrrolidine-Benzo[b]thiophene AnalogN–H···O and O–H···O hydrogen bonds, C–H···S, C–H···F interactions mdpi.com
Substituted Benzo[1,2-b:4,5-b′]dithiophenesπ-π stacking rsc.org

The study of these intermolecular forces and packing motifs is crucial, as they directly influence material properties such as charge carrier mobility in organic semiconductors and solubility in pharmaceutical contexts. rsc.orgresearchgate.net

Theoretical and Computational Chemistry Studies on Benzo B Thiophene 4,7 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become indispensable for predicting the molecular and electronic structures of novel organic materials. For benzo[b]thiophene derivatives, these studies provide fundamental insights into their potential as organic semiconductors and components in electronic devices.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic ground state properties of molecules. For the benzo[b]thiophene family, DFT calculations are routinely employed to optimize molecular geometries and to calculate the distribution and energy of frontier molecular orbitals (HOMO and LUMO). mdpi.comrsc.org Such calculations are critical for understanding the electronic structure and have been applied to various isomers and derivatives of benzo[b]thiophene-dione. rsc.org For instance, DFT methods have been used to determine electronic band structures, densities of states (DOS), and effective charge-carrier masses from single-crystal X-ray structural data of related compounds. rsc.org

Studies on benzo[b]thiophene and its derivatives use DFT to rationalize trends in ionization potentials and the effects of benzo-annulation on π-electron delocalization. nih.gov The B3LYP hybrid functional is a common choice for these calculations, often paired with basis sets like 6-31G(d,p) or higher, to achieve a balance between computational cost and accuracy. google.comresearchgate.net Research has specifically noted the investigation of electron affinities of benzo[b]thiophene-4,7-dione, a key parameter in assessing its electron-accepting capability. researchgate.net These theoretical approaches are vital for designing molecules with tailored electronic properties for applications in organic electronics. rsc.org

To investigate the properties of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is the predominant method. It is used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and to understand the nature of electronic transitions. researchgate.netijcce.ac.ir For benzo[b]thiophene derivatives, TD-DFT provides insight into intramolecular charge transfer (ICT) bands and helps to interpret photoluminescence spectra. rsc.org

For example, in a computational analysis of benzodithiophene-4,8-dione isomers, TD-DFT calculations (specifically using the CAM-B3LYP functional with a def2-TZVP basis set) were performed to determine the energies of the lowest singlet and triplet states and the spin-orbit coupling between them. rsc.org This type of analysis is crucial for understanding the photophysical behavior of these compounds, including processes like intersystem crossing (ISC), which can be a major factor limiting the photoluminescence quantum yield. rsc.org The combination of DFT for ground-state properties and TD-DFT for excited-state dynamics allows for a comprehensive understanding of the optical and electronic behavior of these thiophene-based quinones. nih.govrsc.org

Computational studies are particularly valuable for comparing the properties of isomers, where subtle changes in structure can lead to significant differences in electronic behavior. A notable study extended computational analysis to the four isomers of benzodithiophene-4,8-dione and compared them with the well-known 9,10-anthraquinone. rsc.org Such studies aim to understand how the inclusion and arrangement of thiophene (B33073) rings fused to a quinone core influence its properties. rsc.org

These comparative analyses, often employing DFT and TD-DFT, reveal how the electron-accepting strength of the quinone core is affected by the resonance stabilization or destabilization of the fused thiophene rings upon photoexcitation. rsc.org For example, the study of benzo[1,2-b:6,5-b′]dithiophene-4,5-dione derivatives involved synthesizing and investigating various substituted analogues to modulate properties like conjugation length and electron affinity. rsc.org By comparing a series of related molecules, researchers can establish structure-property relationships that guide the design of new materials for specific applications, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). rsc.orgrsc.org

Molecular polarizability is a key property that describes how the electron cloud of a molecule is distorted by an external electric field, which is fundamental to understanding its nonlinear optical (NLO) properties. researchgate.net The mean polarizability (isotropic) and the polarizability anisotropy are important parameters for electrochemical properties. researchgate.net DFT calculations are a standard method for computing these values. researchgate.netacs.org

Elucidation of Electronic Energy Levels

The energy levels of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical parameters that determine the electronic and optical properties of organic semiconductor materials.

The energy of the HOMO is a crucial factor as it relates to the ionization potential of the molecule and its ability to donate electrons. In the context of organic electronics, the HOMO level influences the efficiency of charge injection from electrodes and the open-circuit voltage in organic solar cells. researchgate.net The HOMO energy of benzo[b]thiophene derivatives is commonly determined experimentally using techniques like cyclic voltammetry (CV) or ultraviolet photoelectron spectroscopy (UPS), and computationally via DFT calculations. mdpi.commdpi.com

For a range of benzo[b]thiophene-based molecules, HOMO levels have been reported to be in the range of -5.1 eV to -5.7 eV. mdpi.commdpi.com For example, computational studies on different benzo[1,2-b:4,5-b′]dithiophene (BDT) monomers showed HOMO levels ranging from -5.18 eV to -5.51 eV depending on the substituent groups. researchgate.net While the precise HOMO energy level for this compound is not specified in the searched literature, DFT calculations on the parent benzo[b]thiophene molecule and its isomers provide a theoretical framework for its estimation. nih.govmdpi.com The strong electron-withdrawing nature of the dione (B5365651) functionality is expected to significantly lower the HOMO energy level compared to the parent benzo[b]thiophene.

Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determination

The Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter in determining the electron-accepting capability of a molecule. For benzo[b]thiophene derivatives, the LUMO energy level can be determined experimentally using techniques like cyclic voltammetry (CV) or calculated theoretically.

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in predicting the LUMO levels of these compounds. For instance, in a study of polymers based on benzo[1,2-b:4,5-b]dithiophene (a related isomer), the LUMO energy levels were effectively tuned by copolymerizing with different units. acs.org The introduction of quinoid structures, for example, has been shown to lower the LUMO energy level of polymers, thereby reducing the band gap. psu.edu

In one study on mdpi.comBenzothieno[3,2-b]benzothiophene (BTBT) derivatives, the LUMO levels were determined from the Highest Occupied Molecular Orbital (HOMO) levels and the optical band gap. The calculated LUMO values for the studied compounds were -2.36 eV, -2.20 eV, and -2.42 eV, respectively. mdpi.com Similarly, for a polymer (PBDTTID) based on thieno[3,4-f]isoindole-5,7-dione and benzo[1,2-b:4,5-b]dithiophene, the LUMO energy level was estimated to be -3.78 eV from electrochemical measurements. psu.edu These values are critical as they influence the efficiency of electron injection in electronic devices.

Table 1: Experimentally Determined and Calculated LUMO Energy Levels for Selected Benzo[b]thiophene Derivatives

Compound/Polymer Method LUMO Energy Level (eV) Source
Compound 1 (BTBT derivative) Calculated -2.36 mdpi.com
Compound 2 (BTBT derivative) Calculated -2.20 mdpi.com
Compound 3 (BTBT derivative) Calculated -2.42 mdpi.com
PBDTTID Electrochemical -3.78 psu.edu
PIDTT-DTBT Electrochemical -3.55 mdpi.com
PIDTT-DTBT-T Electrochemical -3.61 mdpi.com
PIDTT-DTBT-TT Electrochemical -3.66 mdpi.com

This table presents LUMO energy levels for various derivatives and polymers containing the benzo[b]thiophene core structure, determined through different experimental and computational methods.

Band Gap Calculations and Strategies for Tuning

The band gap, defined as the energy difference between the HOMO and LUMO levels (Eg = ELUMO – EHOMO), is a fundamental property that dictates the electronic and optical characteristics of a semiconductor. acs.org For benzo[b]thiophene-based materials, the band gap can be tuned through various chemical modification strategies.

One effective strategy is the formation of donor-acceptor (D-A) copolymers. mdpi.comrsc.org By alternating electron-donating and electron-accepting units along a polymer backbone, it is possible to induce an intramolecular charge transfer (ICT) effect, which narrows the band gap. mdpi.com For example, copolymerizing benzo[1,2-b:4,5-b']dithiophene (BDT), an electron-rich unit, with electron-deficient units like benzo[c] acs.orgmdpi.comrsc.orgthiadiazole (BT) or thieno[3,4-b]pyrazine (B1257052) (TPZ) has been shown to tune the band gap of the resulting polymers over a range of 1.0 to 2.0 eV. acs.org

Another strategy involves the chemical modification of the benzo[b]thiophene core. Attaching different functional groups or extending the π-conjugation can significantly alter the band gap. ossila.comchemicalbook.com For instance, the introduction of a low-band-gap unit into the benzo[1,2-b:4,5-b']dithiophene structure can lead to a red-shifted absorption, indicating a smaller band gap. ossila.comchemicalbook.com The planarity of the molecular structure also plays a crucial role; more planar structures facilitate stronger intermolecular interactions and a more delocalized electronic system, often resulting in a lower band gap. researchgate.net In a study on a small molecule (SBDT-BDD) with a benzodithiophene core, the calculated band gap was 4.49 eV, which was subsequently tuned by substituting acceptor groups. acs.org

Table 2: Band Gaps of Benzo[b]thiophene-Based Polymers

Polymer Band Gap (eV) Tuning Strategy Source
BDT-based polymers 1.0 - 2.0 Copolymerization with various conjugated units acs.org
Poly(4,4-dioctyl-cyclopenta[2,1-b:3,4-b′]dithiophene) 1.8 Base polymer acs.org
Copolymer with 4,7-diylbenzo[c] acs.orgmdpi.comrsc.orgthiadiazole 1.4 Copolymerization acs.org
PBDTTID 1.62 Introduction of quinoid unit psu.edu

This table illustrates how different chemical strategies, primarily through copolymerization, can effectively tune the band gap of materials based on the benzo[b]thiophene framework.

Investigation of Charge Transport Mechanisms

The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics of the active materials. For this compound and its derivatives, charge transport is primarily governed by electron delocalization and intermolecular interactions.

Electron Delocalization Characteristics within the Molecular Framework

The fused aromatic ring system of benzo[b]thiophene provides an extended π-conjugated system, which is essential for electron delocalization. rsc.org The planar and symmetric structure of isomers like benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDTD) allows for effective π-electron delocalization, which promotes efficient charge transport. ossila.comlookchem.com This delocalization is further enhanced in donor-acceptor systems where the intramolecular charge transfer from the electron-rich thiophene units to the electron-deficient core contributes to a more distributed electron density. researchgate.net

Computational studies using DFT can visualize the distribution of HOMO and LUMO orbitals. In many benzo[b]thiophene-based donor-acceptor copolymers, the HOMO level is typically delocalized along the entire polymer backbone, while the LUMO is often localized on the acceptor units. mdpi.com This separation and delocalization of frontier molecular orbitals are crucial for facilitating both charge separation and transport. The replacement of thiophene with units like thieno[3,4-b]thiophene (B1596311) (TT) can increase the delocalization of the HOMO energy levels. researchgate.net

Role of π-π Stacking in Solid-State Packing and Charge Mobility

In the solid state, the arrangement of molecules significantly impacts charge mobility. For planar molecules like benzo[b]thiophene-diones, π-π stacking is a dominant intermolecular interaction that creates pathways for charge carriers to hop between adjacent molecules. ossila.comlookchem.com A tighter π-π stacking, indicated by a shorter intermolecular distance, generally leads to better orbital overlap and, consequently, higher charge mobility. google.com

The planar structure of benzo[1,2-b:4,5-b']dithiophene derivatives facilitates strong intermolecular orbital overlap and efficient π-π stacking in thin films. rsc.org For example, a derivative of BDTD was found to have a hole mobility of 0.25 cm²V⁻¹s⁻¹. chemicalbook.comlookchem.com The introduction of specific side chains can influence the packing structure. In one study, certain derivatives exhibited tighter packing than the parent BDTT compound, with π-π stacking distances as small as 3.392 Å. rsc.org Strong intermolecular stacking between donor and acceptor molecules, such as in the PBTT-F:Y6 blend, has been shown to contribute to high fill factors and charge mobility in solar cells. google.com

Photophysical Property Investigations

The interaction of benzo[b]thiophene-diones with light is fundamental to their application in optoelectronic devices like organic photovoltaics and photodetectors.

Absorption and Emission Spectral Characteristics

The UV-visible absorption spectrum of benzo[b]thiophene-based compounds is characterized by transitions between their molecular orbitals. The fused ring system leads to absorption at longer wavelengths compared to its constituent parts, benzene (B151609) and thiophene. researchgate.net Benzo[b]thiophene itself shows significantly stronger absorption above 250 nm than benzene or thiophene. researchgate.net

For derivatives like benzo[1,2-b:6,5-b′]dithiophene-4,5-dione, the absorption spectra can be complex. The parent compound without alkyl groups exhibits a strong absorption band around 348 nm. researchgate.net The introduction of various substituents can significantly shift these absorption bands. For example, creating donor-acceptor-donor (D-A-D) systems by adding thiophene units can increase the absorption band through intramolecular charge transfer. researchgate.net Polymers based on benzo[1,2-b:4,5-b]dithiophene often show broad absorption spectra, with some extending from 300 nm to 800 nm, which is highly desirable for solar cell applications. psu.edu

Regarding emission, many core benzo[b]thiophene-dione structures are reported to be non-emissive. researchgate.net However, fluorescence can be induced through chemical modification. For instance, a series of fluorescent liquid crystalline compounds containing 1,3,4-oxadiazole (B1194373) and benzo[b]thiophene units displayed fluorescent emission with maximum wavelengths between 422–426 nm in a CH₂Cl₂ solution. bohrium.com Similarly, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones exhibit fluorescence in the region of 465–468 nm. beilstein-journals.org

Interplay between Singlet and Triplet Manifolds

Computational studies on this compound and its isomers reveal a complex interplay between their singlet and triplet excited states. The relative ordering and energy gaps between these states are crucial in determining the photophysical properties of these molecules, including their fluorescence and potential for thermally activated delayed fluorescence (TADF).

In a comparative computational study, the excited state energies of four isomers of benzodithiophene-4,8-dione were calculated and contrasted with 9,10-anthraquinone. rsc.org For all isomers, the lowest singlet excited state (S1) was found to be of nπ* character. rsc.org However, the nature of the lowest triplet excited state (T1) varied, being ππ* for some isomers and nπ* for others. rsc.org This variation in the character of the T1 state directly influences the singlet-triplet energy gap (ΔEST).

The calculated excited state energies for different benzodithiophene-4,8-dione isomers are presented below:

CompoundS1 Energy (eV)T1 Energy (eV)S1 CharacterT1 Character
Benzo[1,2-b:4,5-b']dithiophene-4,8-dione------ππ
Benzo[1,2-c:4,5-c']dithiophene-4,8-dione3.452.96
Isomer 6------
Isomer 72.992.47ππ
9,10-Anthraquinone3.372.90nπ*---
Data sourced from computational studies. rsc.org Note: "---" indicates data not explicitly provided in the search results.

The presence of the thiophene-containing acceptor in these systems facilitates rapid intersystem crossing (ISC) from the singlet to the triplet manifold, a process comparable to that in anthraquinone (B42736) analogues. ed.ac.uk However, the reverse intersystem crossing (rISC) rate is often slow, which, combined with rapid non-radiative decay, can lead to low photoluminescence quantum yields. ed.ac.uk In some donor-π-acceptor-π-donor (D-π-A-π-D) molecules incorporating a benzodithiophene-4,8-dione acceptor, this results in a total photoluminescence quantum efficiency of less than 10%. ed.ac.uk

Theoretical calculations have also been employed to understand the electronic structure of the triplet excited state in related systems. For instance, in thioxanthone derivatives, electronic structure calculations for the triplet excited state indicate that excitation transfer can occur from the thioxanthone to the benzothiophene (B83047) ring. google.com

Role of Spin-Orbit Interactions in Non-Radiative Processes

Spin-orbit coupling (SOC) is a critical factor that mediates transitions between singlet and triplet states, thereby playing a significant role in the non-radiative decay pathways of this compound and related systems. Computational studies have shown that the singlet and triplet manifolds in benzodithiophene-4,8-dione isomers are strongly coupled through spin-orbit interactions. rsc.org This strong coupling facilitates efficient intersystem crossing.

The efficiency of thermally activated delayed fluorescence (TADF), a process that relies on reverse intersystem crossing (rISC) from a triplet to a singlet state, is governed by the rate of rISC (krISC). This rate is, in turn, dependent on both the singlet-triplet energy gap (ΔEST) and the magnitude of spin-orbit coupling. rsc.org

In some systems, such as those containing ed.ac.ukBenzothieno[3,2-b] ed.ac.ukbenzothiophene (BTBT), highly efficient intersystem crossing is observed, which has been attributed to a spin-vibronic mechanism. whiterose.ac.uk This mechanism involves the interplay of electronic spin with molecular vibrations. It has been proposed that out-of-plane vibrations and vibrations originating from side chains play an instrumental role in activating the spin-forbidden transition. whiterose.ac.uk Interestingly, in these systems, the introduction of heavy atoms to increase spin-orbit coupling did not lead to higher rates of intersystem crossing, a counter-intuitive finding that may require further theoretical investigation. whiterose.ac.uk

Computational methods, such as the spin-orbit mean-field approach in conjunction with quasi-degenerate perturbation theory, have been used to compute the spin-orbit coupling between time-dependent density functional theory (TDDFT) states. rsc.org These calculations provide a quantitative measure of the strength of the interaction between different spin states.

Singlet Oxygen Quantum Yield in Related Benzo[b]thiophene Systems

The generation of singlet oxygen (¹O₂) is a key process in photodynamic therapy and other photochemical applications. The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency with which a photosensitizer generates singlet oxygen upon irradiation. In benzo[b]thiophene-based systems, the efficiency of intersystem crossing to the triplet state is a primary determinant of the singlet oxygen quantum yield.

Studies on various thiophene derivatives have shown that they can be effective photosensitizers. For instance, UVA excitation of 6-mercaptopurine (B1684380) results in a nearly 100% triplet yield and up to 30% singlet oxygen generation. researchgate.net In contrast, some derivatives like azathioprine (B366305) exhibit much lower triplet yields (3-15%) and less than 1% singlet oxygen generation under UVA irradiation. researchgate.net

The following table summarizes the singlet oxygen quantum yields for some thiophene-containing compounds:

CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
6-MercaptopurineAqueous Solutionup to 30% researchgate.net
AzathioprineAqueous Solution< 1% researchgate.net
T-(T4tT)2T2Air-saturated solutionOrder of magnitude lower than 4tT researchgate.net
NB-BDP---76% researchgate.net
Pdot-PEG-B---42% researchgate.net
BSBDP---> 69% nih.gov
Note: "---" indicates data not explicitly provided in the search results.

The incorporation of heavy atoms is a common strategy to enhance intersystem crossing and, consequently, the singlet oxygen quantum yield. google.com For example, the bromo ester of a thioxanthone derivative showed a 38% higher quantum yield compared to the chloro ester, which is attributed to the "heavy atom effect" promoting intersystem crossing. google.com

The quantum yield of singlet oxygen production is typically determined by comparing the emission signal of ¹O₂ generated by the sample to that of a standard photosensitizer with a known ΦΔ. researchgate.net

Molecular Modeling and Docking Studies (Focus on Methodology, not Biological Outcome)

Molecular modeling and docking studies are powerful computational tools used to investigate the interactions between small molecules, such as benzo[b]thiophene derivatives, and biological macromolecules like proteins. These methods provide insights into the binding modes and affinities of potential drug candidates, guiding the design and optimization of new therapeutic agents.

The general methodology for molecular docking studies typically involves the following steps:

Preparation of the Ligand: The three-dimensional structure of the benzo[b]thiophene derivative is generated and optimized using computational chemistry software. This often involves energy minimization to find the most stable conformation.

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). If a crystal structure is not available, a homology model may be constructed based on the structure of a related protein. nih.gov The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Docking Simulation: A docking program is used to predict the preferred orientation and conformation of the ligand when it binds to the receptor. The program samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. For instance, in a study of benzo[b]thiophene derivatives targeting the 5-HT1A receptor, ten poses were requested during the docking process. semanticscholar.org

Post-Docking Analysis: The results of the docking simulation are analyzed to identify the most likely binding mode. This involves examining the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. nih.gov Post-docking minimization is sometimes performed to refine the docked poses. semanticscholar.org

Various benzo[b]thiophene derivatives have been the subject of molecular docking studies to elucidate their potential mechanisms of action. For example, docking studies have been performed on:

Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives with the 5-HT1A serotonin (B10506) receptor. nih.gov

4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives as potential inhibitors of pyruvate (B1213749) dehydrogenase kinase-1 (PDK-1) and lactate (B86563) dehydrogenase A (LDHA). nih.gov

Bis(benzo[b]thiophene-2-yl) alkyl methanimine (B1209239) derivatives to investigate their antimicrobial and antileishmanial activities. semanticscholar.org

Thiophene derivatives as potential anti-biofilm agents against Candida albicans. researchgate.net

These studies utilize computational methods to guide the synthesis and biological evaluation of novel compounds.

Applications in Advanced Organic Functional Materials

Benzo[b]thiophene-4,7-dione as a Building Block for Organic Semiconductors

The benzo[b]thiophene-dione core is a versatile platform for the synthesis of novel organic semiconductors. Its electron-accepting properties, when combined with various electron-donating units, allow for the creation of materials with tailored electronic properties, essential for a range of applications from conductive polymers to the active components of transistors.

Benzo[b]thiophene-dione derivatives are instrumental in the synthesis of donor-acceptor (D-A) conjugated polymers. researchgate.netmdpi.com These polymers are designed to have narrow bandgaps and high charge carrier mobilities, which are critical properties for conductive materials. For instance, copolymers of benzo[1,2-b:4,5-c′]dithiophene-4,8-dione (an isomer of this compound) with electron-donating units like thiophene (B33073) or thieno[3,2-b]thiophene (B52689) have been developed. These materials exhibit broad absorption spectra and deep Highest Occupied Molecular Orbital (HOMO) levels, contributing to their good hole mobilities. researchgate.net

In addition to polymers, small molecules based on the benzo[b]thiophene framework have been synthesized for use in organic electronics. researchgate.netmdpi.com These small molecules offer advantages such as well-defined structures, high purity, and batch-to-batch reproducibility. nih.gov Synthetic strategies often involve the functionalization of the benzo[b]thiophene core to enhance solubility and tune electronic properties for specific semiconductor applications. mdpi.comacs.org

The performance of organic semiconductors is often evaluated in Organic Field-Effect Transistors (OFETs), where the charge carrier mobility is a key metric. Materials incorporating the benzo[b]thiophene-dione moiety have been successfully used as the active layer in OFETs.

For example, derivatives of benzo[1,2-b:6,5-b′]dithiophene-4,5-dione have been investigated as n-type semiconductors. rsc.org One such derivative, 2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione, demonstrated electron mobilities (μe) up to 6.9 × 10⁻³ cm²/Vs in solution-processed OFETs. rsc.org Another derivative with a benzo[1,2-d:4,3-d′]bis(thiazole)-4,5-dione core also showed n-type behavior. rsc.org

Furthermore, polymers derived from benzo[1,2-b:4,5-b']dithiophene have been shown to exhibit high hole mobilities. For instance, a copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer and thiophene achieved a hole mobility of 1.95 cm²/Vs. researchgate.net Small molecules based on the acs.orgbenzothieno[3,2-b]benzothiophene (BTBT) core, a related structure, have demonstrated even higher mobilities, with some derivatives reaching up to 43 cm²/Vs. mdpi.com

Table 1: Performance of Benzo[b]thiophene-dione-based Organic Field-Effect Transistors (OFETs)

Compound/Polymer Device Configuration Mobility (μ) [cm²/Vs] On/Off Ratio Reference
2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione Solution-processed 6.9 x 10⁻³ (electron) - rsc.org
2,7-bis-(4-n-hexyl-thiophene-2-yl)-benzo[1,2-d:4,3-d′]bis(thiazole)-4,5-dione Solution-processed 8.2 x 10⁻⁵ (electron) - rsc.org
PBIBDF-TBT Bottom-gate-top-contact 2.9 x 10⁻² (electron) 10² nih.gov
PBIBDF-TVT Bottom-gate-top-contact 5.0 x 10⁻⁴ (electron) 10² nih.gov
BTDT Derivatives (p-channel) Bottom-contact/bottom-gate up to 0.34 1 x 10⁷ acs.org
Compound 1 (BTBT derivative) Solution-sheared ~0.03 (p-channel) ~10⁶ mdpi.com

Utilization in Organic Photovoltaic (OPV) Devices and Polymer Solar Cells (PSCs)

The tunable electronic properties of benzo[b]thiophene-dione-based materials make them highly suitable for applications in organic photovoltaics (OPVs) and polymer solar cells (PSCs). These devices rely on the efficient generation and separation of charge at the interface of electron-donating and electron-accepting materials.

In the bulk heterojunction (BHJ) architecture of OPVs and PSCs, polymers and small molecules containing the benzo[b]thiophene-dione moiety can function as either the electron donor or the electron acceptor. google.comacs.org

As an electron acceptor, the inherent electron-deficient nature of the benzo[b]thiophene-dione core is advantageous. Copolymers have been synthesized where benzo[1,2-b:4,5-c′]dithiophene-4,8-dione acts as the acceptor unit, paired with donor units like thiophene. researchgate.net These D-A copolymers have demonstrated potential in fullerene-based solar cells.

Conversely, derivatives of benzo[b]thiophene can be engineered to act as electron donors. By incorporating electron-rich side groups or by copolymerizing with stronger acceptor units, the resulting materials can effectively donate electrons. For example, a donor polymer named PBTT-F, based on a benzo[1,2-b:4,5-c']dithiophene-4,8-dione core, was developed and showed excellent performance as a donor in non-fullerene solar cells. google.comnih.gov Similarly, copolymers of benzo[1,2-b:4,5-b′]dithiophene and thiophene with various conjugated side groups have been synthesized and used as electron donors in BHJ solar cells. acs.orgresearchgate.net

The incorporation of benzo[b]thiophene-dione-based materials has a significant impact on the key performance metrics of photovoltaic devices, most notably the power conversion efficiency (PCE).

Researchers have achieved significant improvements in PCE by strategically designing and synthesizing polymers and small molecules containing the benzo[b]thiophene-dione core. For instance, a polymer solar cell based on the donor polymer PBTT-F, which contains a benzo[1,2-b:4,5-c']dithiophene-4,8-dione unit, achieved an outstanding PCE of 16.1% when blended with the non-fullerene acceptor Y6. nih.gov This high efficiency was accompanied by a high fill factor (FF) of 77.1%. nih.gov

In another study, random terpolymers based on benzo[1,2-b:4,5-b′]-dithiophene and two different acceptor units, thiadiazolo[3,4-e]isoindole-5,7-dione and thieno[3,4-c]pyrrole-4,6-dione (B1257111), yielded PCEs as high as 7.30% with a high open-circuit voltage (Voc) of 0.81 V and a short-circuit current density (Jsc) of 13.86 mA cm⁻². rsc.org Furthermore, copolymers of benzo[1,2-b:4,5-b′]dithiophene and thieno[3,4-c]pyrrole-4,6-dione have reached PCEs of up to 7.71%. acs.org

The strategic use of different isomers and derivatives allows for the fine-tuning of the energy levels and morphology of the active layer, leading to optimized charge generation, transport, and collection, and ultimately, higher power conversion efficiencies.

Table 2: Photovoltaic Performance of Solar Cells Incorporating Benzo[b]thiophene-dione Derivatives

Donor Polymer Acceptor Voc [V] Jsc [mA/cm²] FF [%] PCE [%] Reference
PBTT-F Y6 - - 77.1 16.1 nih.gov
P2 (Random Terpolymer) PC₇₁BM 0.81 13.86 65 7.30 rsc.org
P4 (BDT-TPD copolymer) - - 13.70 - 7.71 acs.org
PT-ID PC₆₁BM - - - 2.48 acs.org
PT-DTBT PC₆₁BM - - - 4.18 acs.org
PT-DTBTID PC₆₁BM - - - 1.16 acs.org
PThBDTD PC₇₁BM - - - 6.32 researchgate.net
PTTBDTD PC₇₁BM - - - 6.00 researchgate.net
PBDT-TzBI ITIC 0.88 16.37 64 9.22 (10.24 after annealing) rsc.org
PBDT-F-TzBI ITIC 0.97 16.72 68 11.02 (12.12 with solvent annealing) rsc.org

Design of Low Band-Gap Semiconducting Polymers Incorporating Dione (B5365651) Units

A key strategy in organic photovoltaics is the development of low band-gap polymers to harvest a broader range of the solar spectrum. The electron-accepting nature of the dione unit in this compound makes it an excellent component for creating donor-acceptor (D-A) type copolymers with narrow band gaps. acs.orgmdpi.com

When the benzo[1,2-b:4,5-c']dithiophene-4,8-dione unit is copolymerized with electron-donating units, the resulting intramolecular charge transfer interactions significantly lower the polymer's band gap. nih.govacs.org For example, the polymer PBTT-F, which incorporates this dione unit, exhibits a band gap of 1.80 eV. google.com This approach allows for the creation of materials that absorb light at longer wavelengths, which is crucial for improving the Jsc of solar cells. mdpi.com The use of such dione-based acceptor units provides a versatile platform for synthesizing a variety of low band-gap polymers for high-performance solar cells. acs.orgnih.gov

Rational Structure Modulation for Tunable Electronic Properties

The electronic properties of semiconducting polymers based on this compound can be precisely controlled through rational structure modulation. acs.org This involves making specific chemical modifications to the polymer backbone or its side chains to tune energy levels, absorption characteristics, and charge transport properties. researchgate.net

One effective strategy is the introduction of electron-withdrawing or electron-donating groups. For example, incorporating fluorine atoms into the polymer structure can lower both the HOMO and LUMO energy levels, which can lead to a higher Voc in solar cell devices. nih.govacs.org The polymer PBTT-F, which features a fluorinated donor unit alongside the benzo[1,2-b:4,5-c']dithiophene-4,8-dione core, exemplifies this approach. nih.gov

Furthermore, modifying the side chains on the polymer backbone can influence solubility, film morphology, and intermolecular packing, all of which are critical for device performance. acs.orgresearchgate.net This ability to systematically modulate the structure provides a powerful tool for optimizing materials for specific electronic applications. acs.org

Stability and Longevity of this compound-Based Materials in Devices

The operational stability and longevity of organic electronic devices are critical for their commercial viability. Materials based on benzo[b]thiophene-dione derivatives have shown promise in this regard. The polymer PBTT-F, derived from benzo[1,2-b:4,5-c']dithiophene-4,8-dione, not only demonstrates high initial efficiency but also good stability. nih.gov Solar cells based on PBTT-F retained a high power conversion efficiency of approximately 14.8% after being stored for about 700 hours in a glove box. nih.gov

The inherent chemical and thermal stability of the fused thiophene ring system contributes to the robustness of these materials. acs.org For instance, thermogravimetric analysis of PBTT-F showed a high decomposition temperature of 352 °C, indicating excellent thermal stability. google.com This stability is essential for ensuring that photovoltaic devices can withstand operational stresses and have a long functional lifetime.

Development in Liquid Crystal and Self-Organized Materials

Beyond photovoltaics, benzo[b]thiophene derivatives are being explored for their potential in liquid crystal technologies. Research has focused on synthesizing novel liquid crystal compounds that feature a rigid benzo[b]thiophene core. researchgate.netarxiv.orgsynthical.com By attaching various terminal groups and lateral substituents to this core, researchers have created a range of new materials that exhibit mesomorphic properties. researchgate.netresearchgate.net These materials can self-organize into ordered phases, a key characteristic of liquid crystals. researchgate.net The investigation into these compounds has elucidated correlations between their molecular structure and their liquid crystalline behavior. researchgate.netarxiv.org

Exploration for GHz Applications and Microwave Technology

The unique properties of benzo[b]thiophene-based liquid crystals make them attractive candidates for high-frequency applications, including in microwave technology. researchgate.netarxiv.orgsynthical.com The suitability of these materials for microwave devices is linked to properties such as birefringence and polarizability anisotropy, which can be tuned through molecular design. researchgate.net

Research has shown that specific structural features, such as the inclusion of carbon-carbon triple bonds and polar terminal groups in the benzo[b]thiophene-based molecules, can lead to enhanced birefringence and polarizability. researchgate.netarxiv.org These enhanced properties are desirable for the fabrication of components used in microwave devices. arxiv.org The study of the microwave spectrum of the parent compound, benzo[b]thiophene, further supports the investigation of its derivatives for high-frequency applications. rsc.org This area of research highlights the versatility of the benzo[b]thiophene scaffold in creating advanced materials for modern technology. researchgate.netsynthical.com

Correlation between Molecular Structure and Mesomorphic Properties

The ability of organic molecules to self-assemble into ordered liquid crystalline phases (mesophases) is crucial for their application in electronic devices, as this ordering can significantly enhance charge transport. The molecular structure of this compound derivatives plays a critical role in determining their mesomorphic properties.

Research into bent-core liquid crystals based on a benzo[2,1-b:3,4-b']dithiophene-4,5-dione core has provided insights into these structure-property relationships. researchgate.netdntb.gov.ua In one study, two compounds with this core, end-capped with either 2,7'-bis(alkoxy-biphenyl) or 2,7'-bis(alkoxy-phenyl) mesogenic units, were synthesized. Both compounds were found to exhibit layered, or smectic, liquid crystalline phases. researchgate.net However, the specific organization within these phases differed, highlighting the influence of the terminal mesogenic groups on the self-assembly behavior. researchgate.net

Another study focused on thieno[3,2-b]thiophene-based liquid crystalline molecules with varying alkyl substituent groups. It was observed that the introduction of a lateral methyl group to the mesogenic unit resulted in the formation of well-organized liquid crystal domains at lower temperatures. researchgate.net These molecules exhibited smectic A and smectic E phases over a broad temperature range, and a hole mobility of up to 2 × 10⁻³ cm² V⁻¹ s⁻¹ was measured. researchgate.net This demonstrates that subtle changes in the molecular structure, such as the addition of a small alkyl group, can have a significant impact on the thermal behavior and charge-carrying capabilities of these materials.

Table 2: Mesomorphic Properties of a Thieno[3,2-b]thiophene-based Liquid Crystalline Semiconductor

PropertyValue
Mesophases ObservedSmectic A, Smectic E
Temperature Range of Mesophases75 to 125 °C
Hole Mobilityup to 2 × 10⁻³ cm² V⁻¹ s⁻¹
Data from a study on thieno[3,2-b]thiophene-based liquid-crystalline semiconductors. researchgate.net

Mechanistic Investigations of Benzo B Thiophene 4,7 Dione Chemical Reactions

Detailed Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of benzo[b]thiophene-4,7-diones often proceeds through the construction of the thiophene (B33073) ring onto a pre-functionalized benzene (B151609) ring, followed by modification to install the dione (B5365651) functionality. A key pathway involves the use of 4,7-dimethoxybenzo[b]thiophene derivatives as stable precursors.

One established mechanism begins with a substituted 2-nitrobenzaldehyde (B1664092) and a thiol. The process is thought to initiate with the displacement of the nitro group by a thiol anion. This is followed by an intramolecular aldol-type condensation, which results in the formation of the fused thiophene ring, yielding a 4,7-dimethoxybenzo[b]thiophene intermediate. psu.edu The final step to achieve the target benzo[b]thiophene-4,7-dione is an oxidative demethylation of this dimethoxy precursor. psu.edu

Another general strategy for forming the benzo[b]thiophene skeleton under metal-free conditions involves an iodine-mediated electrophilic cyclization. In this type of reaction, molecular iodine acts as an electrophile to promote the cyclization of a precursor like a propargylic alcohol. This forms a 3-iodobenzo[b]thiophene (B1338381) intermediate, which can then be further functionalized. chim.it

Furthermore, radical-mediated cyclizations provide another route. For instance, the reaction between diaryl disulfides and alkynyl esters, catalyzed by Et4NBr with K2S2O8 as an oxidizing agent, proceeds through radical intermediates. The mechanism involves the formation of an arylthiyl radical, which adds to the alkyne to generate an alkenyl radical. This intermediate then undergoes intramolecular radical substitution to form the benzo[b]thiophene ring. chim.it While these methods are general for benzo[b]thiophenes, they represent plausible mechanistic pathways for constructing the core ring system of this compound.

In functionalization reactions of pre-formed benzo[b]thiophenes, such as oxidative coupling, the mechanism can be initiated by a single electron transfer (SET). For example, the use of 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ) in the presence of a strong acid promotes the formation of an electrophilic radical cation from the benzo[b]thiophene substrate. This reactive intermediate then engages with a neutral substrate molecule to form the coupled product. rsc.org

Identification and Characterization of Reaction Intermediates

In the multi-step synthesis of this compound, several reaction intermediates have been identified or proposed based on mechanistic studies. The characterization of these transient species is crucial for understanding the reaction pathway and optimizing conditions.

A primary and well-characterized intermediate is the 4,7-dimethoxybenzo[b]thiophene derivative. This stable compound is formed during syntheses that construct the thiophene ring onto a dimethoxybenzene precursor. It serves as the direct precursor to the final dione product, which is obtained via oxidative demethylation. psu.edu

In other synthetic approaches, more transient intermediates are proposed. During iodine-mediated reactions, a 3-iodobenzo[b]thiophene is formed as a key intermediate. This species is generated through the electrophilic cyclization of an appropriate alkyne precursor and can be subsequently functionalized in the same pot. chim.it

Radical-mediated reactions involve different types of intermediates. For example, in the cyclization of diaryl disulfides with alkynes, an alkenyl radical intermediate is generated following the addition of an arylthiyl radical to the alkyne. This alkenyl radical then cyclizes to form the benzo[b]thiophene ring system. chim.it In oxidative coupling reactions of the benzo[b]thiophene core itself, an electrophilic radical cation is formed upon single electron transfer to an oxidant like DDQ. rsc.org This intermediate is highly reactive and proceeds to react with a neutral molecule to form the final product.

Table 1: Key Intermediates in Benzo[b]thiophene Synthetic Pathways
Intermediate TypeSynthetic PathwayRoleReference
4,7-Dimethoxybenzo[b]thiopheneThiophene ring construction on dimethoxybenzeneStable precursor to the 4,7-dione psu.edu
3-Iodobenzo[b]thiopheneIodine-mediated electrophilic cyclizationProduct of cyclization, undergoes further functionalization chim.it
Alkenyl RadicalRadical-mediated cyclizationTransient species that cyclizes to form the thiophene ring chim.it
Electrophilic Radical CationDDQ-mediated oxidative couplingReactive species in C-C bond formation rsc.org

Stereochemical Outcomes and Stereoselectivity in Cycloaddition Reactions

This compound and its derivatives are effective dienophiles in cycloaddition reactions, particularly in hetero-Diels-Alder reactions, where their reactivity leads to specific stereochemical outcomes.

A notable example is the hetero-Diels-Alder reaction of 2-methoxycarbonylthis compound with crotonaldehyde (B89634) N,N-dimethylhydrazone. This reaction exhibits high selectivity, producing only a single adduct with the desired regiochemistry. psu.edursc.org The specific structure of the resulting 5,8-dihydrothieno[3,2-g]quinoline-4,9-dione adduct was unambiguously confirmed through 2D-NMR experiments. psu.edu This high degree of regioselectivity is a significant finding, as similar reactions with related benzothiazole (B30560) systems can yield multiple products. psu.edu

The prediction of these stereochemical outcomes is often supported by computational studies. For the hetero-Diels-Alder reactions of benzo[b]thiophene-4,7-diones, the observed regiochemistry is consistent with predictions based on Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis. psu.edu

While the 4,7-dione itself is a subject of these studies, related benzo[b]thiophene structures also provide insight into the stereochemistry of cycloaddition reactions. For instance, cycloadditions involving benzo[b]thiophene S,S-dioxide and cyclopentadienes have been shown to be stereoselective, forming the endo-isomer exclusively, as confirmed by X-ray crystal structure analysis. researchgate.net This tendency towards high stereoselectivity appears to be a characteristic feature of the benzo[b]thiophene scaffold in [4+2] cycloaddition reactions.

Table 2: Stereochemical Outcomes in Cycloaddition Reactions
DienophileDieneReaction TypeProductStereochemical OutcomeReference
2-Methoxycarbonylthis compoundCrotonaldehyde N,N-dimethylhydrazoneHetero-Diels-Alder5,8-Dihydrothieno[3,2-g]quinoline-4,9-dione derivativeHigh regioselectivity; only one adduct formed psu.edursc.org
Benzo[b]thiophene S,S-dioxideHexachlorocyclopentadieneDiels-AlderDibenzothiophene (B1670422) derivativeExclusive formation of the endo-isomer researchgate.net

Future Research Directions and Perspectives on Benzo B Thiophene 4,7 Dione

Exploration of Novel and Sustainable Synthetic Methodologies

The current synthetic routes to benzo[b]thiophene-4,7-dione and its derivatives, while foundational, offer considerable scope for modernization and alignment with the principles of green chemistry. A notable synthesis of a derivative, methyl 4,7-dihydro-4,7-dioxobenzo[b]thiophene-2-carboxylate, involves the reaction of methyl mercaptoacetate (B1236969) with activated 1,4-benzoquinones. researchgate.net While effective, this method highlights the need for exploring more sustainable and efficient synthetic strategies.

Future research should focus on the development of novel synthetic methodologies that offer improvements in terms of atom economy, energy efficiency, and the use of environmentally benign reagents and solvents. Key areas for exploration include:

Catalytic C-H Activation/Annulation Reactions: Transition-metal-catalyzed C-H activation and annulation strategies could provide more direct and atom-economical routes to the this compound core, minimizing the need for pre-functionalized starting materials.

Flow Chemistry Approaches: Continuous flow synthesis can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Biocatalytic Methods: The use of enzymes to catalyze key steps in the synthesis could lead to highly selective and environmentally friendly processes.

Photoredox Catalysis: Visible-light-mediated synthesis offers a powerful tool for forging new bonds under mild conditions, potentially enabling novel disconnections and more sustainable reaction pathways.

The exploration of these modern synthetic techniques will not only provide more efficient access to this compound but also facilitate the synthesis of a diverse library of derivatives for structure-property relationship studies.

Advancements in Advanced Characterization and In Situ Studies

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application in advanced materials. While standard characterization techniques such as NMR and mass spectrometry are routinely employed for benzo[b]thiophene derivatives, future research should leverage more advanced and in situ techniques to gain deeper insights. nih.gov

Promising avenues for future characterization studies include:

Solid-State NMR Spectroscopy: For materials where single crystals are difficult to obtain, solid-state NMR can provide invaluable information about the molecular packing and conformation in the solid state, which is critical for understanding charge transport properties.

In Situ Spectroelectrochemistry: This technique allows for the real-time monitoring of the electronic structure of this compound-based materials as they undergo redox processes. mdpi.com This is particularly relevant for applications in organic electronics and energy storage, providing direct insight into the nature of charge carriers (polarons and bipolarons).

Time-Resolved Spectroscopy: Ultrafast spectroscopic techniques can be employed to study the photophysics of these materials, including exciton (B1674681) dynamics and charge transfer processes, which are fundamental to their performance in organic solar cells and photodetectors.

Advanced Microscopy Techniques: Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) can provide detailed information about the morphology and nanostructure of thin films, which are critical for device performance.

By combining these advanced characterization techniques, a comprehensive understanding of the material properties from the molecular level to the device level can be achieved.

Innovative Design of this compound for Next-Generation Organic Materials

The this compound core, with its electron-accepting quinone unit and electron-rich thiophene (B33073) ring, is an excellent building block for the design of novel organic materials with tailored optoelectronic properties. While related isomers like benzo[1,2-b:4,5-b']dithiophene-4,8-dione have shown promise in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), the potential of the 4,7-dione isomer is largely untapped. mdpi.com

Future design strategies should focus on:

Donor-Acceptor (D-A) Copolymers: The this compound unit can serve as a potent electron acceptor in D-A copolymers for organic solar cells. By pairing it with various electron-donating monomers, the bandgap and energy levels of the resulting polymers can be fine-tuned to optimize photovoltaic performance.

Small Molecule Semiconductors: Judicious functionalization of the this compound core can lead to the development of high-performance small molecule semiconductors for OFETs. The introduction of solubilizing groups and π-stacking-promoting substituents will be crucial for achieving high charge carrier mobility.

Redox-Active Materials for Energy Storage: The quinone moiety imparts redox activity to the molecule, making it a promising candidate for organic electrodes in rechargeable batteries. The design of polymers and composites based on this core could lead to high-capacity and sustainable energy storage solutions.

The systematic exploration of these design motifs will be essential to unlock the full potential of this compound in next-generation organic electronic devices.

Computational Predictions and Machine Learning in Compound Design and Property Forecasting

Computational modeling and machine learning are becoming indispensable tools in materials discovery and design. For this compound, these approaches can accelerate the identification of promising derivatives with desired properties, thereby reducing the need for extensive and time-consuming experimental synthesis and characterization.

Future research in this area should include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic properties of this compound and its derivatives, including their HOMO/LUMO energy levels, bandgaps, and charge transport parameters. These calculations can guide the rational design of new materials with optimized electronic structures.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the morphology and intermolecular interactions of these materials in the solid state, which are crucial for understanding their charge transport properties and device performance.

Machine Learning (ML) for Property Prediction: ML models can be trained on existing experimental and computational data for quinones and thiophene-based compounds to predict the properties of new this compound derivatives. mdpi.comnih.govrsc.orgresearchgate.netnih.gov This approach can rapidly screen large virtual libraries of compounds to identify promising candidates for synthesis.

The integration of computational modeling and machine learning into the research workflow will undoubtedly accelerate the discovery and development of new materials based on the this compound scaffold.

Synergistic Research Opportunities across Disciplines in Materials Science and Organic Chemistry

The multifaceted nature of this compound presents numerous opportunities for synergistic research collaborations between organic chemists and materials scientists. The successful development of high-performance materials and devices based on this compound will require a concerted effort that spans from fundamental molecular design to device engineering and characterization.

Key areas for interdisciplinary collaboration include:

Synthesis and Device Fabrication: Organic chemists can focus on the development of novel synthetic routes and the creation of a diverse library of derivatives, while materials scientists can lead the fabrication and optimization of organic electronic devices.

Characterization and Modeling: A close collaboration between experimentalists performing advanced characterization and computational scientists conducting theoretical modeling will be essential for developing a comprehensive understanding of the structure-property relationships.

Exploration of New Applications: Joint efforts can lead to the exploration of novel applications for this compound-based materials beyond traditional organic electronics, such as in sensing, bioelectronics, and catalysis.

Such interdisciplinary collaborations will be pivotal in translating the fundamental scientific understanding of this compound into tangible technological advancements.

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